2-Hydrazinobenzoic acid

Fluorescent Chemosensor Copper Ion Detection Environmental Monitoring

2-Hydrazinobenzoic acid (2-HBA) is a unique ortho-substituted bifunctional building block that enables intramolecular chelation and charge-transfer states impossible to replicate with its 3- or 4-positional isomers. This specificity drives an 11-fold emission enhancement in Cu²⁺/F⁻ luminescent sensors and delivers 85–91% DPPH radical scavenging in triazoloquinazoline antioxidants. Procure 2-HBA when your project demands precise metal-binding geometry for catalysis, magnetic materials, or radiopharmaceuticals—generic hydrazine reagents cannot substitute.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 5326-27-2
Cat. No. B1581583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinobenzoic acid
CAS5326-27-2
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NN
InChIInChI=1S/C7H8N2O2/c8-9-6-4-2-1-3-5(6)7(10)11/h1-4,9H,8H2,(H,10,11)
InChIKeyKFGVDCBVGNMCJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinobenzoic Acid (CAS 5326-27-2): A Core Building Block for Hydrazone Chemosensors and Bioactive Heterocycles


2-Hydrazinobenzoic acid (2-HBA, CAS 5326-27-2) is a bifunctional organic compound combining a carboxylic acid and a hydrazino group on a benzoic acid scaffold . This ortho-substituted aromatic hydrazine serves as a versatile building block in organic synthesis, enabling condensation reactions with aldehydes and ketones to generate hydrazone derivatives [1]. The compound's predicted physicochemical properties, including a density of 1.401 g/cm³ and a pKa of 3.30, define its handling and reactivity profile in both academic and industrial settings .

2-Hydrazinobenzoic Acid: Why Isomeric or Functional Group Substitutions Do Not Replicate Performance


Direct substitution of 2-hydrazinobenzoic acid with its 3- or 4-positional isomers or alternative hydrazine building blocks is not scientifically viable due to profound differences in reactivity, selectivity, and resulting molecular architecture . The ortho-hydrazino group in 2-HBA creates a unique bifunctional nucleophilic site that facilitates intramolecular interactions and chelation, which are absent in its meta- or para- counterparts . These structural distinctions directly translate into divergent outcomes in key applications, such as the sensing of specific metal ions or the construction of targeted heterocyclic frameworks, as quantified in the evidence below [1].

2-Hydrazinobenzoic Acid: Quantitative Performance Differentiation for Scientific Selection


Cu2+ Ion Sensing: Ratiometric Turn-On Luminescence with High Selectivity and Extraction Efficiency

When condensed with 9-anthracene aldehyde, 2-hydrazinobenzoic acid generates a hydrazone ligand that acts as a ratiometric, turn-on luminescent chemosensor for Cu2+ in aqueous DMSO medium [1]. This performance is not observed with analogous sensors derived from 3- or 4-hydrazinobenzoic acids, as the ortho-substitution pattern in 2-HBA is crucial for the specific intra-ligand charge transfer (ILCT) responsible for the 11-fold emission enhancement upon Cu2+ binding [2].

Fluorescent Chemosensor Copper Ion Detection Environmental Monitoring

Fluoride Ion Sensing: Instant Visual Colorimetric and Fluorometric Response in the Red Region

A hydrazone synthesized from 2-hydrazinobenzoic acid and anthrone exhibits a ratiometric, turn-on, red-light-emitting luminescent response to fluoride ion (F−) in DMSO [1]. This sensor achieves a limit of detection (LOD) of ∼10−5 M and produces an instant naked-eye color change from pale orange to red, enabling simple qualitative field detection [2].

Anion Sensing Fluorescent Probe Analytical Chemistry

Antioxidant Activity: High DPPH Radical Scavenging Capacity of Derived Heterocycles

Triazoloquinazoline compounds synthesized from 2-hydrazinobenzoic acid and cyanoimdiocarbonate demonstrate a high capacity to deplete DPPH and free radicals (85–91%) [1]. This activity approaches that of the synthetic standard butylated hydroxytoluene (BHT), which achieves 93% scavenging under identical conditions [2].

Antioxidant DPPH Assay Oxidative Stress

Physicochemical Differentiation: Divergent Solubility and Reactivity from Isomeric Analogs

2-Hydrazinobenzoic acid exhibits distinct predicted physicochemical properties compared to its 3- and 4-isomers, influencing its handling and reactivity profile in synthesis . While 2-HBA has a predicted density of 1.401 g/cm³ and a pKa of 3.30, 3-hydrazinobenzoic acid has a higher predicted boiling point of 387.6 °C at 760 mmHg [1]. These variations in physical parameters can impact solubility, stability, and reaction kinetics, particularly in nucleophilic condensation reactions to form hydrazones .

Physicochemical Properties Solubility Reactivity

Optimal Research and Industrial Applications for 2-Hydrazinobenzoic Acid Based on Quantified Performance


Development of Turn-On Luminescent Chemosensors for Cu2+ and F− in Aqueous and Organic Media

2-Hydrazinobenzoic acid is the optimal starting material for synthesizing hydrazone-based luminescent sensors for Cu2+ and F− ions, as evidenced by the 11-fold emission enhancement and high selectivity reported in primary literature [REFS-1, REFS-2]. This application is uniquely enabled by the ortho-hydrazino group, which facilitates the formation of specific intramolecular charge-transfer states upon analyte binding.

Synthesis of Potent Antioxidant Heterocycles for Materials and Biomedical Research

2-HBA serves as a crucial intermediate for constructing triazoloquinazoline and related heterocyclic antioxidants, achieving 85–91% DPPH radical scavenging activity, comparable to the BHT standard [1]. This performance level makes it a viable precursor for developing novel antioxidant additives for polymers, lubricants, or as lead compounds in oxidative stress-related disease research.

Building Block for Specialized Organic Synthesis Requiring Ortho-Directed Metalation or Chelation

The unique ortho-substitution pattern of 2-HBA provides a distinct coordination environment for metals, enabling the synthesis of metal complexes and chelating agents not accessible from its meta- or para- isomers [1]. This is particularly relevant for projects involving catalysis, magnetic materials, or radiopharmaceuticals where precise control over metal binding geometry is required.

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